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Compound of Interest

Compound Name: Atazanavir-d15

Cat. No.: B1669722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Atazanavir and its

deuterated analog, Atazanavir-d5. The focus is on the core structural differences, their

implications in analytical methodologies, and a detailed examination of experimental protocols

relevant to their study.

Core Structural and Mass Spectrometric Data
Atazanavir is a potent HIV-1 protease inhibitor.[1] Its deuterated isotopologue, Atazanavir-d5,

serves as an invaluable internal standard for quantitative bioanalysis due to its similar chemical

and physical properties but distinct mass.[1] The key differences are summarized below.

Property Atazanavir Atazanavir-d5

Molecular Formula C₃₈H₅₂N₆O₇[2][3][4] C₃₈H₄₇D₅N₆O₇

Molecular Weight ~704.86 g/mol [3][4] ~709.89 g/mol

CAS Number 198904-31-3[4] 1132747-14-8[1]

Protonated Molecule ([M+H]⁺)

m/z
705.3 710.2

Primary Fragment Ion m/z 168.0 168.0
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Structural Elucidation: The Role of Deuterium
Labeling
The fundamental structural difference between Atazanavir and Atazanavir-d5 lies in the

substitution of five hydrogen atoms with deuterium atoms in one of the tert-butyl groups. This

seemingly minor alteration has no significant impact on the drug's biological activity but

provides a critical mass shift for mass spectrometric detection.

Below is a diagram illustrating the molecular structure of Atazanavir, highlighting the position of

deuteration in Atazanavir-d5.

Atazanavir (C38H52N6O7)

eration in Atazanavir-d5

Chemical structure of Atazanavir will be displayed here.
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Caption: Structural relationship between Atazanavir and the deuterated tert-butyl group in

Atazanavir-d5.

Experimental Protocols
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Synthesis of Atazanavir and Atazanavir-d5
Synthesis of Atazanavir: The synthesis of Atazanavir is a multi-step process. One common

approach involves the coupling of two key intermediates followed by a stereoselective

reduction. Another established pathway utilizes the ring-opening of a chiral epoxide

intermediate with a hydrazine derivative. This step is crucial for setting one of the key

stereocenters. The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-

leucine to form the final structure.

Synthesis of Atazanavir-d5: A detailed, publicly available experimental protocol for the

synthesis of Atazanavir-d5 is not readily found in the scientific literature. However, based on the

known structure of Atazanavir-d5, the deuterium atoms are located on one of the tert-butyl

groups. A plausible synthetic strategy would involve the use of a deuterated starting material,

specifically a deuterated version of a tert-leucine precursor, in the synthetic route. For example,

tert-butyl magnesium chloride-d9 could be reacted with a suitable precursor to generate the

deuterated tert-leucine derivative, which would then be incorporated into the Atazanavir

synthesis pathway. This approach ensures the specific and stable incorporation of the

deuterium atoms at the desired positions.

Quantification of Atazanavir in Biological Matrices using
LC-MS/MS
The following protocol is a representative method for the analysis of Atazanavir in human hair,

utilizing Atazanavir-d5 as an internal standard.

3.2.1. Materials and Reagents

Atazanavir sulfate (Reference Standard)

Atazanavir-d5 (Internal Standard)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Water, HPLC grade
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Acetic Acid, analytical grade

Ammonium Acetate, analytical grade

3.2.2. Sample Preparation

Accurately weigh approximately 2 mg of hair into a glass test tube.

Add a solution of Methanol/Trifluoroacetic acid.

Spike the samples with the Atazanavir-d5 internal standard solution.

The samples are then mixed with a sodium phosphate aqueous solution (pH 9.4) and a

mixture of methyl tert-butyl ether/ethyl acetate (1:1, v/v).

After centrifugation, the samples are frozen, and the organic layer is transferred and

evaporated to dryness under a stream of nitrogen.

The residue is reconstituted in 50% ACN for injection into the LC-MS/MS system.

3.2.3. Liquid Chromatography Conditions

Column: BDS C-18, 5.0 μm, 4.6 × 100 mm

Mobile Phase: 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium

Acetate

Flow Rate: 0.8 mL/min

Injection Volume: 2 µL

Column Temperature: Ambient

3.2.4. Mass Spectrometry Conditions

Ionization Mode: Positive Electrospray Ionization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions:

Atazanavir: MH⁺ m/z 705.3 → m/z 168.0

Atazanavir-d5: MH⁺ m/z 710.2 → m/z 168.0

3.2.5. Workflow Diagram
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Caption: Experimental workflow for the quantification of Atazanavir in hair samples.
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Mass Spectrometry Fragmentation
In tandem mass spectrometry, both Atazanavir and Atazanavir-d5 undergo fragmentation. The

precursor ion for Atazanavir is the protonated molecule at an m/z of 705.3, while for Atazanavir-

d5, it is 710.2. A common and stable product ion for both is observed at an m/z of 168.0. This

shared fragment, which does not contain the deuterated part of the molecule, is ideal for use in

MRM assays as it provides a consistent signal for both the analyte and the internal standard,

differing only in their precursor mass.

Fragmentation Pathway
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Caption: Simplified fragmentation pathway for Atazanavir and Atazanavir-d5 in MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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